molecular formula C10H12N2O B6216705 1-(2H-indazol-2-yl)propan-2-ol CAS No. 1972657-16-1

1-(2H-indazol-2-yl)propan-2-ol

Cat. No. B6216705
CAS RN: 1972657-16-1
M. Wt: 176.2
InChI Key:
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Description

1-(2H-Indazol-2-yl)propan-2-ol, commonly referred to as 2H-indazol-2-ylpropan-2-ol or 2H-IP, is a compound found in some plants and fungi. It is a derivative of indazole, which is a heterocyclic aromatic compound that is commonly used in organic synthesis. 2H-IP has been the subject of much scientific research due to its potential applications in medicine, agriculture, and other areas.

Scientific Research Applications

2H-IP has been studied for its potential applications in medicine, agriculture, and other areas. It has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated for its potential use as an anti-diabetic drug. In addition, it has been studied for its potential use as a fungicide, insecticide, and herbicide.

Mechanism of Action

The exact mechanism of action of 2H-IP is still not fully understood. However, it is thought to act by binding to certain proteins in the body, leading to changes in their structure and activity. In addition, it has been shown to inhibit the activity of certain enzymes, leading to changes in the production of certain hormones and other molecules.
Biochemical and Physiological Effects
2H-IP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the production of certain hormones and other molecules. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated for its potential use as an anti-diabetic drug.

Advantages and Limitations for Lab Experiments

2H-IP is a relatively stable compound, making it well-suited for lab experiments. It is also relatively easy to synthesize, making it widely available for research purposes. However, it is important to note that 2H-IP is a relatively new compound, and its exact mechanism of action is still not fully understood. As such, further research is necessary to fully understand its effects and potential applications.

Future Directions

There are a variety of potential future directions for 2H-IP research. These include further investigation of its potential anti-inflammatory and anti-cancer properties, as well as its potential use as an anti-diabetic drug. In addition, further research could be done to investigate its potential use as a fungicide, insecticide, and herbicide. Finally, further research could be done to better understand its exact mechanism of action, as well as its potential side effects.

Synthesis Methods

2H-IP can be synthesized using a variety of methods. The most commonly used method is the reaction of indazole with propionic acid. This reaction produces a mixture of 2H-IP and its isomer, 1-(2H-indazol-2-yl)propan-1-ol, which can be separated by column chromatography. Other methods of synthesis include the reaction of indazole with other carboxylic acids, the condensation of indazole with aldehydes, and the reaction of indazole with isocyanates.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2H-indazol-2-yl)propan-2-ol involves the reaction of 2-(2H-indazol-2-yl)acetonitrile with a reducing agent to form 1-(2H-indazol-2-yl)propan-2-ol.", "Starting Materials": [ "2-(2H-indazol-2-yl)acetonitrile", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Dissolve 2-(2H-indazol-2-yl)acetonitrile in a suitable solvent (e.g. ethanol, methanol)", "Add the reducing agent slowly to the reaction mixture while stirring at a low temperature (e.g. 0-5°C)", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. water, dilute acid)", "Extract the product with a suitable organic solvent (e.g. dichloromethane, ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization to obtain 1-(2H-indazol-2-yl)propan-2-ol as a white solid" ] }

CAS RN

1972657-16-1

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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